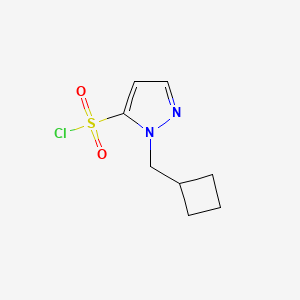

1-(cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

2-(cyclobutylmethyl)pyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c9-14(12,13)8-4-5-10-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHAVZXYXJBGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C(=CC=N2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via alkylation reactions using cyclobutylmethyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of various pyrazole derivatives.

Cycloaddition Reactions: The cyclobutylmethyl group can undergo cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis: The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its reactive sulfonyl chloride group allows for various substitution reactions, facilitating the formation of sulfonamide derivatives and other functionalized compounds .

Biology

- Biochemical Probes: Due to its reactive nature, 1-(cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride can be utilized as a biochemical probe to study enzyme activities and protein interactions. It can covalently modify nucleophilic sites on proteins, thereby influencing their function .

Medicine

- Pharmacophore in Drug Discovery: The compound is explored for its potential therapeutic applications, particularly as an enzyme inhibitor or receptor modulator. Its ability to form covalent bonds with biological targets makes it a candidate for developing new drugs aimed at various diseases .

Industry

- Specialty Chemicals Production: In industrial settings, this compound is used for synthesizing specialty chemicals that possess unique properties beneficial for various applications .

Case Studies and Research Findings

Research studies have highlighted the effectiveness of this compound in various applications:

- A study demonstrated its utility as a covalent inhibitor against specific enzymes involved in disease pathways, showcasing its potential as a lead compound for drug development.

- Another investigation focused on its role as a reagent in synthesizing novel sulfonamide derivatives that exhibited promising antibacterial activity.

These findings underscore the compound's versatility and importance across multiple scientific domains.

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride is primarily related to its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a valuable tool for modifying proteins, enzymes, and other biomolecules, thereby influencing their function and activity.

Comparison with Similar Compounds

- 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl Chloride

- 1-(Cyclopentylmethyl)-1H-pyrazole-5-sulfonyl Chloride

- 1-(Cyclohexylmethyl)-1H-pyrazole-5-sulfonyl Chloride

Uniqueness: 1-(Cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Biological Activity

1-(Cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a cyclobutylmethyl group and a sulfonyl chloride functional group. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies indicate that pyrazole derivatives, including sulfonamides, exhibit notable antimicrobial properties. The presence of the sulfonyl chloride group enhances the compound's ability to interact with bacterial enzymes, potentially inhibiting their growth. For instance, compounds structurally similar to this compound have shown effectiveness against various pathogens in vitro, suggesting a promising avenue for developing new antibiotics .

Anticancer Properties

Research has highlighted the anticancer potential of pyrazole derivatives. In particular, compounds featuring the pyrazole moiety have been tested for antiproliferative effects against different cancer cell lines. Preliminary findings suggest that this compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole sulfonamides are well-documented. These compounds can inhibit key inflammatory mediators such as COX enzymes. Studies demonstrate that similar compounds exhibit significant inhibition of COX-2 activity, which is crucial in mediating inflammatory responses . The mechanism likely involves competitive inhibition at the active site of the enzyme.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The sulfonyl chloride group may facilitate covalent bonding with nucleophilic sites on target enzymes.

- Receptor Modulation : The compound may interact with various receptors involved in inflammation and cancer pathways, modulating their activity.

Study 1: Antimicrobial Screening

A recent study evaluated several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating significant antimicrobial activity .

Study 2: Anticancer Activity

In vitro tests on human cancer cell lines showed that derivatives of pyrazole sulfonamides could reduce cell viability significantly. For instance, one derivative exhibited an IC50 value of 25 µM against breast cancer cells, indicating potent anticancer activity .

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | <10 | Effective against multiple bacterial strains |

| Pyrazole-4-sulfonamide derivative | Anticancer | 25 | Significant reduction in cell viability |

| Other pyrazole sulfonamides | Anti-inflammatory | <50 | Inhibits COX-2 effectively |

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing 1-(cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride, and how can reaction conditions be adjusted to improve yield and purity?

- Methodological Answer : The synthesis typically involves chlorination of the corresponding pyrazole sulfonic acid using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, cyclization reactions under controlled temperatures (e.g., 120°C) with POCl₃ have been effective for analogous pyrazole sulfonyl chlorides . Adjusting solvent polarity (e.g., dichloromethane vs. toluene) and stoichiometric ratios of chlorinating agents can enhance yield. Purification via vacuum distillation or recrystallization (using inert solvents like hexane/ethyl acetate mixtures) is critical to isolate high-purity product (>98% by GC) .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound, and how are spectral discrepancies resolved?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclobutylmethyl integration .

- IR spectroscopy to validate sulfonyl chloride (S=O stretching ~1370–1180 cm⁻¹) and pyrazole ring vibrations .

- X-ray crystallography for unambiguous structural determination, as demonstrated for related pyrazole sulfonamides .

Discrepancies in spectral data (e.g., unexpected splitting in NMR) are resolved by repeating synthesis under anhydrous conditions, verifying reagent purity, or comparing with computational predictions (e.g., DFT-simulated spectra) .

Advanced Research Questions

Q. How does the electronic environment of the sulfonyl chloride group influence its reactivity with nucleophiles, and what experimental approaches quantify this effect?

- Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitution. Reactivity can be quantified via:

- Kinetic studies using varying nucleophiles (e.g., amines, alcohols) under controlled pH and temperature.

- Hammett plots to correlate substituent effects (e.g., cyclobutylmethyl’s steric bulk) with reaction rates .

- In situ monitoring by ¹⁹F NMR (if fluorinated analogs are used) or HPLC to track intermediate formation .

Q. What strategies mitigate competing side reactions during multi-step functionalization of this compound?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl [Boc] for amines) to prevent undesired cross-reactivity .

- Stepwise temperature control : Lower temperatures (0–25°C) minimize sulfonate ester formation during alcohol reactions .

- Purification between steps : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts before subsequent reactions .

Q. How can computational chemistry methods complement experimental data in predicting the stability and reactivity of derivatives?

- Methodological Answer :

- DFT calculations : Model transition states for sulfonyl chloride reactions (e.g., SN2 mechanisms) to predict activation energies and regioselectivity .

- Molecular dynamics simulations : Assess steric effects of the cyclobutylmethyl group on nucleophile accessibility .

- Docking studies : Screen derivatives for binding affinity to target enzymes (e.g., carbonic anhydrase) to prioritize synthetic targets .

Data Contradiction Analysis

Q. When encountering discrepancies between theoretical and experimental spectroscopic data, what systematic approaches resolve these inconsistencies?

- Methodological Answer :

- Re-examine synthetic steps : Trace impurities (e.g., unreacted starting materials) may skew NMR/IR data. Repurify via preparative HPLC .

- Validate computational models : Ensure basis sets (e.g., B3LYP/6-31G*) match experimental conditions (solvent, temperature) .

- Cross-reference crystallographic data : Compare experimental X-ray bond lengths/angles with DFT-optimized geometries to identify structural distortions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.